molecular formula C14H13F3N4O2 B1440002 2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate CAS No. 1221725-30-9

2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate

Cat. No.: B1440002
CAS No.: 1221725-30-9
M. Wt: 326.27 g/mol
InChI Key: OEHDTJUFJSZOEJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroethyl group, a pyrrolo[2,1-c][1,2,4]triazole ring, and a phenylcarbamate moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This step often involves cyclization reactions starting from appropriate precursors like hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Trifluoroethyl Group: This step usually involves nucleophilic substitution reactions where a trifluoroethyl halide reacts with an amine or alcohol derivative of the intermediate compound.

    Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,1-c][1,2,4]triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoroethyl group and pyrrolo[2,1-c][1,2,4]triazole ring are key to its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(3-phenylcarbamoyl)carbamate: Similar structure but lacks the pyrrolo[2,1-c][1,2,4]triazole ring.

    2,2,2-Trifluoroethyl N-(3-{1H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate: Similar but with a different substitution pattern on the pyrrolo[2,1-c][1,2,4]triazole ring.

Uniqueness

The presence of the trifluoroethyl group and the pyrrolo[2,1-c][1,2,4]triazole ring in 2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate makes it unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)8-23-13(22)18-10-4-1-3-9(7-10)12-20-19-11-5-2-6-21(11)12/h1,3-4,7H,2,5-6,8H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDTJUFJSZOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119812
Record name 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-30-9
Record name 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate
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2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate

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